molecular formula C20H13ClN2O2S B2689567 N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide CAS No. 946268-28-6

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide

Cat. No.: B2689567
CAS No.: 946268-28-6
M. Wt: 380.85
InChI Key: PGCDTXAAANJKAG-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Coupling with Phenoxybenzamide: The synthesized benzothiazole derivative is then coupled with 4-phenoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
  • 2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S/c21-16-10-11-17(19-18(16)22-12-26-19)23-20(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDTXAAANJKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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